E3 Ligase Ligand-Linker Conjugates 21

説明

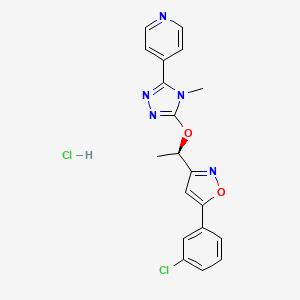

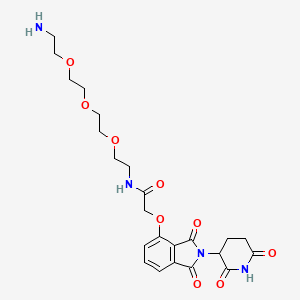

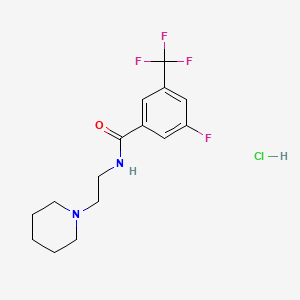

E3 Ligase Ligand-Linker Conjugate 21 is a compound that is part of the E3 Ligase Ligand-Linker Conjugates. It is composed of Thalidomide and a corresponding linker . This compound acts as a Cereblon ligand, recruiting CRBN protein, and serves as a key intermediate for the synthesis of complete PROTACs molecules .

Synthesis Analysis

The synthesis of E3 Ligase Ligand-Linker Conjugates involves the creation of heterobifunctional compounds, which are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The development of small-molecule E3 binders with favorable physicochemical profiles has aided the design of PROTACs . Synthetic accessibility of the ligands and numerous successful applications have led to the prevalent use of cereblon and von Hippel–Lindau as the hijacked E3 ligase .Molecular Structure Analysis

E3 Ligase Ligand-Linker Conjugate is one part of Proteolysis Targeting Chimeric Molecules (PROTACs), which incorporates a ligand for the E3 ubiquitin ligase and a linker . The E3 ligase is an essential part of the ubiquitination process, which involves the transfer of Ub from E2 to the target substrate .Chemical Reactions Analysis

The chemically-induced formation of ternary complexes leads to ubiquitination and proteasomal degradation of target proteins . Among the plethora of E3 ligases, only a few have been utilized for the novel PROTAC technology .科学的研究の応用

Ubiquitin-Protein Ligases (E3s) and Cellular Processes

E3 ubiquitin-protein ligases are crucial in regulating diverse cellular processes through protein ubiquitination. The structure and function of E3s, particularly the RING family, like c-Cbl, have been studied to understand their role in cellular signaling and protein degradation. These studies highlight the mechanism by which E3 ligases mediate ubiquitination and their impact on various cellular functions (Zheng, Wang, Jeffrey, & Pavletich, 2000).

E3 Ligases in Ubiquitination Mechanisms

The intricate mechanisms underlying ubiquitination, catalyzed by E3 ligases, have been a subject of extensive research. The studies explore how E3 ligases recognize specific substrates and catalyze ubiquitin transfer, which is fundamental to understanding how cellular functions are regulated through ubiquitination (Pickart, 2001).

RING Domain E3 Ubiquitin Ligases

Research has delved into the specificity and functionality of RING domain E3 ubiquitin ligases. These ligases play a significant role in various cellular processes and have been linked to multiple human diseases. Understanding their physiological partners and substrates is crucial for grasping their mechanism of action (Deshaies & Joazeiro, 2009).

E3 Ligase Ligands in PROTACs

The development and synthesis of E3 ligase ligands, particularly in the context of proteolysis-targeting chimeras (PROTACs), have been a significant area of research. This includes the analysis of synthetic routes to E3 ligands and the chemistry involved in connecting these ligands with linkers for assembling PROTACs (Bricelj et al., 2021).

E3 Ligases: Structure, Function, and Regulation

Studies have explored the structure, function, and regulation of E3 ligases, providing insights into their catalysis and activation. This research is crucial for understanding how E3s mediate ubiquitin transfer and regulate various biological processes (Zheng & Shabek, 2017).

E3 Ligase Ligand Chemistry

The chemistry of E3 ligase ligands, especially in the context of PROTACs, has been extensively studied. This includes an overview of the synthetic approaches and chemistries involved in incorporating these ligands into protein degraders (Sosič, Bricelj, & Steinebach, 2022).

E3 Ubiquitin Ligases and Protein Degradation

The role of E3 ubiquitin ligases in protein degradation, their diverse mechanisms, and their impact on cellular processes have been subjects of intensive study. This includes understanding how different E3s contribute to protein clearance and regulate various cellular functions (Ardley & Robinson, 2005).

Activity-Based Probes for Ubiquitin RING E3 Ligases

Research has also focused on developing activity-based probes for studying the biological functions and drug targeting potential of ubiquitin RING E3 ligases. These studies are essential for advancing our understanding of E3 ligase research and developing selective modulators (Mathur et al., 2019).

特性

IUPAC Name |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUJTJGNIBUEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 Ligase Ligand-Linker Conjugates 21 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)

![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)